2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Overview
Description
2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
The synthesis of AMA involves various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Molecular Structure Analysis
The linear formula of AMA is H2C=C(CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .Chemical Reactions Analysis
AMA is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis
AMA is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .Scientific Research Applications
1. Hydrogel Delivery Systems for Regenerative Applications This compound has been used in the synthesis of hydrogels, which play a significant role in regenerative medicine and tissue engineering . These hydrogels are comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties . They support cell encapsulation or in situ crosslinking in the presence of cells and tissue .
Crosslinking Agent for Biomaterials
Due to its biocompatibility and low toxicity, it is widely used as a crosslinking agent for hydrogels and other biomaterials . This makes it a valuable tool in the field of biomedical research .
Synthesis of Biocompatible Cationic Polymers
It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . These polymers have numerous applications, including drug delivery and tissue engineering .
4. Maintaining Stemness in Human Dental Pulp Stem Cells 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels, which can be synthesized using this compound, have been developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) . These hydrogels mimic the in vivo 3D environment to grow DPSCs .
5. Derivatizing Reagent for Amino Acids, Dipeptides, and Nucleotides This compound can also be used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . This makes it a valuable tool in the field of biochemistry and molecular biology .
Mechanism of Action
Target of Action
It is known that this compound is a highly reactive monomer due to the presence of the methacrylate group .
Mode of Action
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride interacts with its targets through its methacrylate group. This group enables the compound to undergo both free radical polymerization and other polymerization reactions .
Biochemical Pathways
It is known that the compound can be used in the synthesis of polymers and copolymers .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
Due to its biocompatibility and low toxicity, it is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,1-dioxothiolan-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-4-3-6-2-1-5-10(6,8)9;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWPAXUTYKLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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